4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline
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Overview
Description
4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzyloxy group, a methoxy group, and an aniline moiety attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group results in the formation of aniline derivatives.
Scientific Research Applications
4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activity.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress responses or modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxy groups but lacks the thiazole ring and aniline moiety.
4-(Benzyloxy)phenol: Similar in structure but lacks the methoxy group and thiazole ring.
4’-Benzyloxy-2’-methoxy-3’-methylacetophenone: Contains a benzyloxy and methoxy group but differs in the position of substituents and lacks the thiazole ring.
Uniqueness
4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline is unique due to the combination of its structural features, including the thiazole ring, benzyloxy group, methoxy group, and aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62178-14-7 |
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Molecular Formula |
C23H20N2O2S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[2-(3-methoxy-4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C23H20N2O2S/c1-26-22-13-18(9-12-21(22)27-14-16-5-3-2-4-6-16)23-25-20(15-28-23)17-7-10-19(24)11-8-17/h2-13,15H,14,24H2,1H3 |
InChI Key |
KDGVDTLTQIIRNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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